2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring substituted with a methoxy group, and a thiadiazole ring substituted with a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the methoxy group. The thiadiazole ring is then synthesized separately and coupled with the benzofuran derivative through an acetamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The propylsulfanyl group on the thiadiazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzofuran derivative, while reduction of the acetamide linkage can produce an amine-substituted compound .
Scientific Research Applications
2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiadiazole rings are known to interact with enzymes and receptors, modulating their activity. The methoxy and propylsulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1-benzofuran-3-carboxylic acid: Similar in structure but lacks the thiadiazole ring and acetamide linkage.
2-(5-methoxy-1-benzofuran-3-yl)acetonitrile: Contains a nitrile group instead of the thiadiazole ring.
3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]-3-hydroxypropyl hexopyranoside: Features a benzodioxole ring and a hexopyranoside group.
Uniqueness
The uniqueness of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of the benzofuran and thiadiazole rings, along with the methoxy and propylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C16H17N3O3S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(20)7-10-9-22-13-5-4-11(21-2)8-12(10)13/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18,20) |
InChI Key |
JHVMWWXUCLGHET-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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